molecular formula C14H19NO2 B3155659 1-(2-Phenylethyl)piperidine-4-carboxylic acid CAS No. 807315-42-0

1-(2-Phenylethyl)piperidine-4-carboxylic acid

Cat. No. B3155659
CAS RN: 807315-42-0
M. Wt: 233.31 g/mol
InChI Key: YJZWAIODVQBJME-UHFFFAOYSA-N
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Description

“1-(2-Phenylethyl)piperidine-4-carboxylic acid” is a heterocyclic compound . It consists of a piperidine ring with a carboxylic acid moiety . This compound acts as a GABA A receptor partial agonist .


Synthesis Analysis

The synthesis of “1-(2-Phenylethyl)piperidine-4-carboxylic acid” and its derivatives has been a topic of interest in the scientific community . Previous routes were hampered by the low yield of the target esters as well as the inability to convert the esters to the required free acids . Considerations for large-scale production led to a modified synthesis that utilized a tert-butyl ester of 4-carboxy-4-anilidopiperidines .


Molecular Structure Analysis

The molecular structure of “1-(2-Phenylethyl)piperidine-4-carboxylic acid” involves a piperidine ring with a carboxylic acid moiety . The fully systematic name (IUPAC) is N-(1-(2-phenethyl)-4-piperidinyl-N-phenyl-propanamide .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Phenylethyl)piperidine-4-carboxylic acid” are complex and involve several steps . The Knoevenagel Condensation mechanism suggests that an enol intermediate is formed initially, which then reacts with the aldehyde . The resulting aldol undergoes subsequent base-induced elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Phenylethyl)piperidine-4-carboxylic acid” include a molar mass of 129.16 g/mol . The compound is stable under standard conditions (at 25 °C [77 °F], 100 kPa) .

Scientific Research Applications

Synthesis of Piperidine Derivatives

  • Synthesis of Stereodefined Piperidines : 2-(2-Cyano-2-phenylethyl)aziridines were transformed into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These were further used for synthesizing various stereodefined piperidine carboxylic acids and derivatives (Vervisch et al., 2010).

  • Efficient Stereodivergent Synthesis : From the same chiral imine derived from (R)-glyceraldehyde, cis-(2R,4S)- and trans-(2R,4R)-4-phosphonomethyl-2-piperidinecarboxylic acids were synthesized. This method created two new stereogenic centers on the piperidine ring with high stereoselectivity (Etayo et al., 2006).

Applications in Cancer Treatment

  • Aurora Kinase Inhibitor : A compound including a 1-(2-Phenylethyl)piperidine-4-carboxylic acid derivative was identified as an inhibitor of Aurora A, suggesting potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Catalytic Applications

  • Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles were prepared and used as a catalyst in the synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. The catalyst showed high efficiency and could be reused multiple times without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Biological Agents

  • Synthesis of Antibacterial and Anti-TB Agents : A series of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid derivatives were synthesized and showed significant antibacterial and anti-TB activities. In silico molecular docking studies were also conducted on these compounds (Megha et al., 2023).

Structural and Spectroscopic Studies

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of 4-carboxypiperidinium chloride was characterized using X-ray diffraction and other spectroscopic techniques, providing insights into its molecular conformation and interactions (Szafran et al., 2007).

  • Complex Formation with Chloroacetic Acid : Piperidine-4-carboxylic acid's complex with chloroacetic acid was studied to understand its hydrogen bonding and spectroscopic properties. This research contributes to a deeper understanding of the molecular interactions and structural properties of such complexes (Komasa et al., 2008).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

1-(2-phenylethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZWAIODVQBJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252924
Record name 1-(2-Phenylethyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)piperidine-4-carboxylic acid

CAS RN

807315-42-0
Record name 1-(2-Phenylethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807315-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Phenylethyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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